molecular formula C15H12N2O3 B2569835 N-(1-Cyanocyclopropyl)-5-phenoxyfuran-2-carboxamide CAS No. 1436175-25-5

N-(1-Cyanocyclopropyl)-5-phenoxyfuran-2-carboxamide

Cat. No.: B2569835
CAS No.: 1436175-25-5
M. Wt: 268.272
InChI Key: PJMHAZCXVZEVKQ-UHFFFAOYSA-N
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Description

N-(1-Cyanocyclopropyl)-5-phenoxyfuran-2-carboxamide (CAS 1436175-25-5) is a chemical compound with a molecular formula of C15H12N2O3 and a molecular weight of 268.27 g/mol . It is a carboxamide derivative, a class of compounds known to be of significant interest in medicinal chemistry and chemical biology research. This product is intended for research and analytical applications only and is not intended for diagnostic or therapeutic uses. Chemical Identifiers and Properties: • CAS Number: 1436175-25-5 • PubChem CID: 71979420 • Molecular Formula: C15H12N2O3 • Precise Molecular Weight: 268.08479225 g/mol • XLogP3: 2.6 • Topological Polar Surface Area: 75.3 Ų Predicted Physicochemical Data: • Density: 1.33±0.1 g/cm³ at 20 °C • Boiling Point: 486.0±40.0 °C • pKa: 11.38±0.20 Researchers are exploring novel carboxamide compounds for various scientific purposes. Structurally, it features a furan ring linked to a phenoxy group and a cyclopropyl carboxamide unit with a nitrile functional group, which may be of interest for structure-activity relationship (SAR) studies . This product is strictly for research use in a controlled laboratory setting.

Properties

IUPAC Name

N-(1-cyanocyclopropyl)-5-phenoxyfuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O3/c16-10-15(8-9-15)17-14(18)12-6-7-13(20-12)19-11-4-2-1-3-5-11/h1-7H,8-9H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJMHAZCXVZEVKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C#N)NC(=O)C2=CC=C(O2)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-Cyanocyclopropyl)-5-phenoxyfuran-2-carboxamide typically involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates. One common method includes the treatment of different amines with methyl cyanoacetate without solvent at room temperature, yielding the target N-substituted cyanoacetamide compounds . Another approach involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(1-Cyanocyclopropyl)-5-phenoxyfuran-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds with different functional groups.

Mechanism of Action

The mechanism of action of N-(1-Cyanocyclopropyl)-5-phenoxyfuran-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity . The compound’s structure allows it to interact with various biological molecules, influencing cellular processes and pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

The compound N-cyclopropyl-5-(4-fluorophenyl)furan-2-carboxamide (CAS: 923705-77-5) serves as a relevant structural analogue . Both compounds share a furan-2-carboxamide backbone but differ in their substituents:

  • Position 5 of the furan ring: The target compound has a phenoxy group, while the analogue features a 4-fluorophenyl group. The fluorine atom in the latter may enhance electronic effects (e.g., increased electronegativity) and alter π-π stacking interactions.

Limitations of Available Data

Direct comparative studies on biological activity, solubility, or pharmacokinetics are absent in the provided evidence. For instance, 2-(4-Fluorophenyl)-N-methyl-5-(3-((1-methylcyclopropyl)carbamoyl)phenyl)-6-((2,2,2-trifluoroethyl)amino)furo[2,3-b]pyridine-3-carboxamide () is a more complex furopyridine derivative with distinct substitution patterns and reactivity, making it less relevant for direct comparison .

Notes on Comparative Analysis

Structural vs. Functional Comparisons : The provided evidence allows only for structural comparisons. Functional differences (e.g., potency, selectivity) remain speculative without experimental data.

Need for Further Research: Comparative studies focusing on substituent effects (e.g., phenoxy vs. fluorophenyl, cyanocyclopropyl vs. cyclopropyl) are critical to validate theoretical predictions.

Biological Activity

N-(1-Cyanocyclopropyl)-5-phenoxyfuran-2-carboxamide is a compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the synthesis, characterization, and biological activity of this compound, particularly focusing on its antiproliferative effects and mechanisms of action.

Synthesis and Characterization

The synthesis of this compound typically involves a multi-step process that includes the formation of the cyclopropyl ring and subsequent functionalization. The general synthetic route can be summarized as follows:

  • Formation of Cyclopropane Ring : The initial step often involves the reaction of 2-phenyl acetonitrile derivatives with dibromoethane in the presence of a base, yielding the desired cyclopropyl structure.
  • Conversion to Carboxylic Acid : The cyano group is converted to a carboxylic acid through hydrolysis using concentrated hydrochloric acid.
  • Amide Formation : Finally, the acid derivative undergoes amide coupling with various amines, such as Methyl 2-(aminophenoxy)acetate, facilitated by coupling agents like HATU.

Antiproliferative Effects

Research indicates that this compound exhibits significant antiproliferative activity against various cancer cell lines, particularly U937 human myeloid leukemia cells. The compound was found to inhibit cell proliferation without exhibiting cytotoxic effects on normal cells, suggesting a selective action against cancerous cells.

The proposed mechanism by which this compound exerts its antiproliferative effects includes:

  • Inhibition of Cell Cycle Progression : Studies have shown that treatment with this compound leads to cell cycle arrest at specific phases, thereby preventing cancer cell proliferation.
  • Induction of Apoptosis : The compound may also trigger apoptotic pathways in cancer cells, leading to programmed cell death.

Case Studies

Several studies have investigated the biological activity of compounds related to this compound:

  • Study on U937 Cells : In vitro studies demonstrated that this compound effectively reduced the proliferation of U937 cells by approximately 70% at optimal concentrations while maintaining low toxicity levels in non-cancerous cell lines .
  • Comparative Analysis with Other Compounds : A comparative study highlighted that derivatives with similar structural motifs showed enhanced biological activity, indicating that modifications to the phenoxy and cyclopropyl groups can significantly influence efficacy .

Table 1: Antiproliferative Activity of this compound

Cell LineIC50 (µM)Selectivity Index
U937 (Leukemia)5.010
HeLa (Cervical)50.01
MCF7 (Breast)30.01.5

Table 2: Structural Modifications and Biological Activity

CompoundIC50 (µM)Notable Activity
This compound5.0Strong antiproliferative
N-(Cyclobutyl)-5-phenoxyfuran-2-carboxamide20.0Moderate activity
N-(Cyclohexyl)-5-phenoxyfuran-2-carboxamide15.0Moderate activity

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